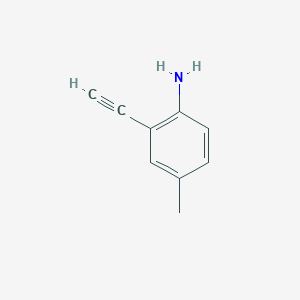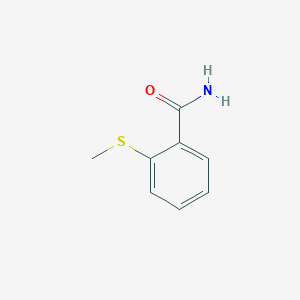
2-乙炔基-4-甲基苯胺
描述
2-Ethynyl-4-methylaniline is a chemical compound that is part of the aniline family, characterized by an ethynyl group attached to the second carbon of the aniline ring and a methyl group attached to the fourth carbon. While the provided papers do not directly discuss 2-ethynyl-4-methylaniline, they do provide insights into related compounds and their synthesis, properties, and potential reactions.
Synthesis Analysis
The synthesis of related compounds, such as 4-halo-2-aminoquinolines, involves palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides . This method demonstrates the potential for creating a variety of substituted anilines, which could be applicable to the synthesis of 2-ethynyl-4-methylaniline. The process is noted for its moderate to excellent yields and broad substrate scope, indicating that a similar approach might be used for synthesizing 2-ethynyl-4-methylaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-ethynyl-4-methylaniline has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods . These techniques allow for the determination of molecular geometries, intra- and inter-molecular interactions, and active sites of the compounds. For 2-ethynyl-4-methylaniline, such analyses would provide detailed information about its structure and potential reactive sites.
Chemical Reactions Analysis
The chemical reactions involving compounds with ethynyl and aniline components can be complex. The palladium-catalyzed reaction mentioned in the first paper could potentially be adapted to synthesize derivatives of 2-ethynyl-4-methylaniline. Additionally, the functionalization of related compounds, such as 2,2'-bipyridines, has been achieved through methods like Corey–Fuchs olefination . These reactions could inform the development of methodologies for modifying the ethynyl group in 2-ethynyl-4-methylaniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-ethynyl-4-methylaniline can be studied using spectroscopic and computational methods . These studies include the analysis of vibrational assignments, chemical shifts, and molecular electrostatic potential (MEP) maps. Such analyses are crucial for understanding the reactivity, stability, and potential applications of 2-ethynyl-4-methylaniline. Theoretical calculations, such as density functional theory (DFT), can predict various properties and complement experimental findings.
科学研究应用
光谱分析和分子结构
使用X射线晶体学、傅里叶变换红外光谱、紫外-可见光谱和计算方法等技术,对2-乙炔基-4-甲基苯胺衍生物的合成和表征进行了研究。这些研究有助于理解这类化合物的分子几何结构、分子内和分子间相互作用以及电子结构(Yıldırım等,2016)。
聚合物合成和分析
从乙炔和甲基苯胺化合物(包括2-乙炔基-4-甲基苯胺)衍生的聚合物薄膜在各种酸性条件下进行了分析。这些研究对于理解这些聚合物的电活性性质和酸碱转变非常重要,这对材料科学(D'aprano et al., 1992)具有重要意义。
气体传感应用
包括2-乙炔基-4-甲基苯胺在内的乙炔基硫脲衍生物已被用于开发电阻型CO2气体传感器。这些传感器在室温下运行,展示了乙炔基化合物在环境监测和工业应用(Daud et al., 2019)中的潜力。
光催化活性
对功能化为2-乙炔基-4-甲基苯胺衍生物的化合物的光催化活性的研究显示出有希望的结果,特别是在降解甲基橙等污染物方面。这表明在环境修复和可持续化学(Patra et al., 2022)中具有潜在应用。
化学合成和反应
与2-乙炔基-4-甲基苯胺相关的化合物已被用于通过银介导反应合成各种有机结构。这些合成策略突出了乙炔基化合物在有机化学和药物开发(Liu et al., 2019)中的多功能性。
安全和危害
未来方向
属性
IUPAC Name |
2-ethynyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOACWPANOYCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348803 | |
| Record name | 2-ethynyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215589-37-0 | |
| Record name | 2-ethynyl-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)
![1-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B1298596.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)








![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)